2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide
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Overview
Description
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide is an organic compound belonging to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone moiety fused with a phenyl group and a propanamide side chain
Preparation Methods
The synthesis of 2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid derivatives and acyl or aroyl chlorides.
Reaction Conditions: The reaction is carried out in dry pyridine, leading to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The benzoxazinone moiety can undergo substitution reactions with aromatic amines, leading to the formation of various derivatives.
Scientific Research Applications
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of fibrinogen receptor antagonists, which have potential therapeutic applications.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including peptidomimetics.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide involves its interaction with molecular targets such as fibrinogen receptors. The compound’s benzoxazinone moiety plays a crucial role in binding to these receptors, inhibiting their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide can be compared with other benzoxazinone derivatives and quinazolinone analogs:
Properties
CAS No. |
774183-29-8 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H16N2O3/c1-11(2)16(21)19-13-9-7-12(8-10-13)17-20-15-6-4-3-5-14(15)18(22)23-17/h3-11H,1-2H3,(H,19,21) |
InChI Key |
CEYYMKAFNNDWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |
solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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